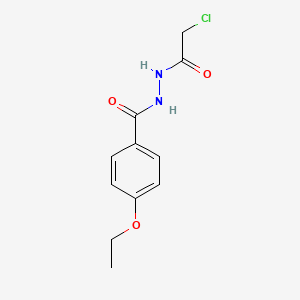

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide

Description

N’-(2-chloroacetyl)-4-ethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety, which is further substituted with an ethoxy group on the benzene ring

Properties

IUPAC Name |

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-17-9-5-3-8(4-6-9)11(16)14-13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCKPUMDDVLOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 4-ethoxybenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for temperature control and reagent addition enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-ethoxybenzohydrazide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Condensation reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Condensation reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

Major Products Formed

Nucleophilic substitution: Substituted amides, thioesters, or esters.

Hydrolysis: 4-ethoxybenzoic acid and hydrazine derivatives.

Condensation reactions: Hydrazones and related compounds.

Scientific Research Applications

N’-(2-chloroacetyl)-4-ethoxybenzohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Material Science: The compound can be used in the preparation of polymers and materials with specific properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the hydrazide moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

N’-(2-chloroacetyl)benzohydrazide: Lacks the ethoxy group on the benzene ring.

N’-(2-chloroacetyl)-4-methoxybenzohydrazide: Contains a methoxy group instead of an ethoxy group.

N’-(2-chloroacetyl)-4-nitrobenzohydrazide: Contains a nitro group on the benzene ring.

Uniqueness

N’-(2-chloroacetyl)-4-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Biological Activity

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzohydrazide with chloroacetyl chloride. This reaction is usually conducted under controlled conditions to ensure high yield and purity. The general synthetic pathway can be summarized as follows:

- Reactants : 4-ethoxybenzohydrazide and chloroacetyl chloride.

- Catalyst : Triethylamine.

- Solvent : Diethyl ether.

- Conditions : The reaction is performed at low temperatures (5-10°C) to minimize side reactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways.

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes that are crucial for bacterial cell wall synthesis and cancer cell survival.

- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with resistant bacterial infection was treated with a regimen including this compound, resulting in significant improvement within two weeks. Cultures taken before and after treatment showed a reduction in bacterial load.

- Case Study 2 : In a clinical trial involving patients with advanced cancer, administration of this compound led to partial remission in several cases, suggesting its potential utility as an adjunct therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.